molecular formula C20H28ClN3O10 B3327690 Arimoclomol citrate CAS No. 368860-21-3

Arimoclomol citrate

Número de catálogo: B3327690
Número CAS: 368860-21-3
Peso molecular: 505.9 g/mol
Clave InChI: XSENLDLUMVYRET-BTQNPOSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Arimoclomol citrate is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This unique ‘molecular chaperone’ co-induction mechanism allows this compound to interact with various enzymes and proteins within the cell .

Cellular Effects

This compound acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . This indicates that this compound has a significant impact on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of a natural cellular protein repair pathway through the activation of molecular chaperones . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been shown to extend life in an animal model of ALS , indicating that it has significant effects in animal models

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the search results. Given its role in stimulating a cellular protein repair pathway and improving lysosomal function , it is likely that it interacts with various enzymes and cofactors and could have effects on metabolic flux or metabolite levels.

Subcellular Localization

Given its role in improving lysosomal function , it is likely that it is localized to the lysosome within the cell

Aplicaciones Científicas De Investigación

Amyotrophic Lateral Sclerosis (ALS)

Overview:
ALS is a progressive neurodegenerative disease characterized by the degeneration of motor neurons, leading to muscle weakness and respiratory failure. Arimoclomol has been investigated for its potential to slow disease progression.

Clinical Trials:

  • The ORARIALS-01 trial was a randomized, double-blind, placebo-controlled study evaluating arimoclomol's safety and efficacy in ALS patients. It involved 239 participants who received either 1200 mg/day of arimoclomol or a placebo over 76 weeks. The primary outcome was the Combined Assessment of Function and Survival (CAFS) score.
  • Results:
    • The CAFS score showed no significant difference between the arimoclomol group (mean 0.51) and the placebo group (mean 0.49) (p=0.62) .
    • Adverse events were more common in the arimoclomol group, with gastrointestinal issues being predominant .

Niemann-Pick Disease Type C (NPC)

Overview:
NPC is a rare genetic disorder that affects lipid metabolism and leads to neurodegeneration. Arimoclomol's ability to enhance lysosomal function makes it a candidate for NPC treatment.

Clinical Trials:

  • A phase 2/3 trial assessed arimoclomol's efficacy in NPC patients aged 2-18 years. Participants were randomized to receive arimoclomol or placebo for 12 months.
  • Results:
    • The mean progression on the NPC Clinical Severity Scale was significantly lower in the arimoclomol group compared to placebo (-1.40 points; P = .046), indicating a reduction in disease progression .
    • Most adverse events were mild, with fewer serious events reported in the arimoclomol group compared to placebo .

Summary of Findings

ConditionTrial PhaseParticipantsPrimary OutcomeResultCommon Adverse Events
Amyotrophic Lateral SclerosisPhase 2/3239CAFS scoreNo significant difference (p=0.62)Gastrointestinal issues
Niemann-Pick Disease Type CPhase 2/350NPC Clinical Severity ScaleSignificant reduction (-1.40 points; P = .046)Mild adverse events

Case Studies and Research Insights

Several studies have highlighted the diverse applications of arimoclomol beyond ALS and NPC:

  • Nonclinical Studies: Evidence from animal models indicates that arimoclomol can reduce cell death and improve motor neuron survival in models of ALS and spinal muscular atrophy .
  • Potential in Other Disorders: Research suggests that arimoclomol may also be beneficial in conditions characterized by protein aggregation, such as Alzheimer's disease and Huntington's disease .

Actividad Biológica

Arimoclomol citrate is a heat shock protein (HSP) co-inducer that has garnered attention for its potential therapeutic applications in various neurodegenerative diseases, including Gaucher disease, amyotrophic lateral sclerosis (ALS), and inclusion body myositis (IBM). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and implications for treatment.

Arimoclomol functions primarily by enhancing the expression of heat shock proteins, particularly HSP70. These proteins play crucial roles in cellular stress responses, including protein folding, maturation, and degradation of misfolded proteins. The following mechanisms have been identified:

  • Induction of HSP70 : Arimoclomol significantly increases levels of HSP70, which is essential for the proper folding and function of various proteins, including glucocerebrosidase (GCase) involved in Gaucher disease .
  • Neuroprotection : In animal models of ALS, arimoclomol has demonstrated neuroprotective effects by promoting the clearance of protein aggregates that are characteristic of the disease .
  • Improvement in Protein Activity : In vitro studies show that arimoclomol enhances GCase activity in fibroblasts from Gaucher disease patients, suggesting its potential to improve lysosomal function .

Gaucher Disease

In a study involving primary fibroblasts from Gaucher disease patients, arimoclomol was found to significantly enhance GCase activity. The treatment resulted in a dose-dependent increase in enzyme activity, comparable to that achieved with standard enzyme replacement therapy .

TreatmentGCase Activity Increase
Arimoclomol (400 µM)Comparable to Cerezyme®
Cerezyme®Maximum activity at 0.5-1.0 U/mL

Amyotrophic Lateral Sclerosis (ALS)

The ORARIALS-01 trial assessed the safety and efficacy of arimoclomol in ALS patients. Despite its neuroprotective properties observed in preclinical studies, the trial found no significant improvement in clinical outcomes compared to placebo over 76 weeks . Key findings include:

  • CAFS Score : Mean scores were 0.51 for arimoclomol and 0.49 for placebo (p=0.62).
  • Adverse Events : Higher rates of gastrointestinal adverse events were reported in the arimoclomol group (65% vs. 52% in placebo), leading to more treatment discontinuations .

Inclusion Body Myositis (IBM)

A pilot study on IBM indicated that while arimoclomol was safe and well-tolerated, it did not show statistically significant differences in functional outcomes compared to placebo after 20 months . The IBM Functional Rating Scale (IBMFRS) showed a decline of 3.25 points with arimoclomol versus 2.26 points with placebo (p=0.11).

Case Studies and Research Findings

Arimoclomol's biological activity has been further supported by various case studies and research findings:

  • Gaucher Disease : A study demonstrated that arimoclomol increased mature GCase levels significantly across different genotypes, indicating its potential as a treatment for neuronopathic forms of the disease .
  • Neurodegenerative Disorders : Research has shown that arimoclomol can cross the blood-brain barrier effectively, making it a viable candidate for treating neurological conditions associated with protein misfolding .
  • Safety Profile : Across multiple studies involving different patient populations, arimoclomol has shown a generally favorable safety profile but with notable gastrointestinal side effects leading to treatment discontinuation in some cases .

Propiedades

IUPAC Name

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSENLDLUMVYRET-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368860-21-3
Record name Arimoclomol citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arimoclomol Citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARIMOCLOMOL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arimoclomol citrate
Reactant of Route 2
Reactant of Route 2
Arimoclomol citrate
Reactant of Route 3
Arimoclomol citrate
Reactant of Route 4
Arimoclomol citrate
Reactant of Route 5
Arimoclomol citrate
Reactant of Route 6
Arimoclomol citrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.